molecular formula C20H22ClN7O3 B2968534 4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(5-chloro-2,4-dimethoxyphenyl)piperazine-1-carboxamide CAS No. 1173098-65-1

4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(5-chloro-2,4-dimethoxyphenyl)piperazine-1-carboxamide

Cat. No.: B2968534
CAS No.: 1173098-65-1
M. Wt: 443.89
InChI Key: LEKYOUQVIBTEFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(5-chloro-2,4-dimethoxyphenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C20H22ClN7O3 and its molecular weight is 443.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biochemical Applications

  • Synthetic Approaches

    Novel chemical compounds with potential anti-inflammatory and analgesic activities have been synthesized, exploring their cyclooxygenase inhibitory properties. This includes a variety of heterocyclic compounds derived from specific chemical reactions, indicating a broad applicability in medicinal chemistry research (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Anticancer and Anti-inflammatory Agents

    The synthesis and evaluation of novel pyrazolopyrimidines derivatives showcase their utility as anticancer and anti-5-lipoxygenase agents, highlighting the structure-activity relationship that underpins their biological efficacy (Rahmouni et al., 2016).

  • Antimicrobial Applications

    Piperazine and triazolo-pyrazine derivatives have been synthesized and assessed for their antimicrobial activity, demonstrating significant potential against bacterial and fungal strains. This underscores the versatility of such compounds in developing new antimicrobials (Patil et al., 2021).

  • Antitubercular Activities

    Research into benzofuran and benzo[d]isothiazole derivatives for Mycobacterium tuberculosis DNA GyrB inhibition has shown promising results, further supporting the role of these compounds in addressing global health challenges such as tuberculosis (Reddy et al., 2014).

Molecular Interaction and Docking Studies

  • Receptor-Ligand Interactions: Studies on the molecular interaction of related compounds with biological targets such as cannabinoid receptors and proteins involved in neuroinflammation offer insights into their mechanism of action and potential therapeutic applications. This includes detailed docking studies that elucidate how these compounds interact at the molecular level, providing a foundation for further drug development and optimization (Shim et al., 2002).

Properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN7O3/c1-30-16-11-17(31-2)15(10-14(16)21)25-20(29)27-8-6-26(7-9-27)18-12-19(23-13-22-18)28-5-3-4-24-28/h3-5,10-13H,6-9H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEKYOUQVIBTEFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=N4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.